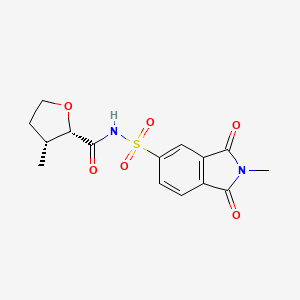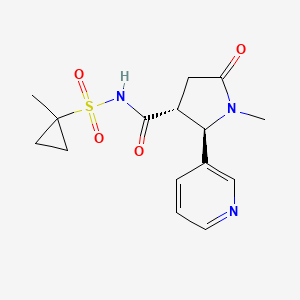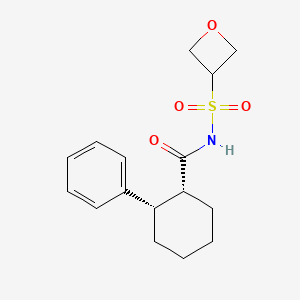
(2S,3R)-N-(2,6-dichloro-3-methylphenyl)sulfonyl-3-methyloxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-N-(2,6-dichloro-3-methylphenyl)sulfonyl-3-methyloxolane-2-carboxamide, commonly known as DIDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that is widely used as a pharmacological tool in various biomedical research studies.
Wirkmechanismus
DIDS is known to block chloride channels and anion transporters by binding to a specific site on the channel or transporter. It binds to the extracellular side of the channel or transporter and blocks the movement of chloride ions or anions across the membrane. DIDS has been shown to block the activity of various chloride channels and anion transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the calcium-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects in different biological systems. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration in cancer cells. DIDS has also been shown to inhibit the release of cytokines and chemokines in immune cells, thereby reducing inflammation. In neuronal cells, DIDS has been shown to inhibit the activity of glutamate transporters, leading to an increase in extracellular glutamate levels.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS has several advantages as a pharmacological tool in scientific research. It is a potent and selective inhibitor of chloride channels and anion transporters, making it an ideal tool to study their physiological and pathological roles. DIDS is also stable and easy to use, making it a popular choice among researchers. However, DIDS has some limitations as well. It is known to have off-target effects, and its mechanism of action is not fully understood. Moreover, DIDS can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on DIDS. One area of research is to investigate the role of DIDS in regulating ion channels and transporters in different biological systems. Another area of research is to study the effects of DIDS on cell signaling pathways and gene expression. Moreover, there is a need to develop more selective and potent inhibitors of chloride channels and anion transporters that can overcome the limitations of DIDS.
Synthesemethoden
DIDS is synthesized by reacting 2,6-dichloro-3-methylphenol with oxalyl chloride to obtain 2,6-dichloro-3-methylbenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to obtain the corresponding amide. The amide is further treated with sulfonyl chloride to obtain DIDS in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
DIDS has been extensively used in various scientific research studies due to its ability to block chloride channels and anion transporters. It has been used as a pharmacological tool to study the physiological and pathological roles of chloride channels and anion transporters in various biological systems. DIDS has also been used to investigate the role of chloride channels in the regulation of cell volume, cell migration, and apoptosis.
Eigenschaften
IUPAC Name |
(2S,3R)-N-(2,6-dichloro-3-methylphenyl)sulfonyl-3-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c1-7-3-4-9(14)12(10(7)15)21(18,19)16-13(17)11-8(2)5-6-20-11/h3-4,8,11H,5-6H2,1-2H3,(H,16,17)/t8-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGQAGMQNJEYLL-KCJUWKMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)NS(=O)(=O)C2=C(C=CC(=C2Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]1C(=O)NS(=O)(=O)C2=C(C=CC(=C2Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dichloro-N-[(2S,3R)-2-ethenyloxolan-3-yl]-6-hydroxybenzamide](/img/structure/B7337030.png)
![N-[(2S,3R)-2-ethenyloxolan-3-yl]-1-(3-methylbutyl)triazole-4-carboxamide](/img/structure/B7337047.png)
![N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B7337053.png)
![[(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(5-nitrothiophen-3-yl)methanone](/img/structure/B7337058.png)
![[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(3-ethoxyphenyl)methanone](/img/structure/B7337068.png)
![(1S,3R)-3-[(7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclopentane-1-carboxamide](/img/structure/B7337071.png)
![(1R,2S)-2-[[(6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7337074.png)
![[(2S)-2-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7337077.png)
![tert-butyl (1R,5S)-6-[1-(5-fluoropyridin-2-yl)propylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7337084.png)
![(2S,3R)-N-[3-(dimethylamino)-4-methylphenyl]sulfonyl-3-methyloxolane-2-carboxamide](/img/structure/B7337097.png)



![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B7337137.png)
